Dibromodichloromethane

Descripción general

Descripción

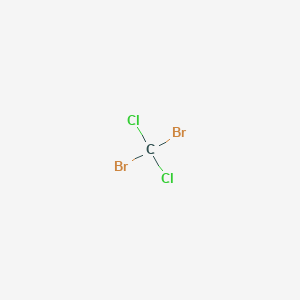

Dibromodichloromethane, also known as carbon dibromide dichloride, is a halomethane with the chemical formula CBr₂Cl₂. It is a colorless liquid with a sweet odor and is primarily used as a laboratory reagent. The compound is known for its high density and non-flammability .

Métodos De Preparación

Dibromodichloromethane can be synthesized through the halogenation of methane. The process involves the reaction of methane with bromine and chlorine under controlled conditions. The reaction typically occurs in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process. Industrial production methods often involve the use of large-scale reactors where methane is exposed to bromine and chlorine gases at elevated temperatures and pressures .

Análisis De Reacciones Químicas

Dibromodichloromethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium iodide.

Reduction Reactions: The compound can be reduced to form simpler halomethanes. For example, reduction with zinc and hydrochloric acid can yield bromochloromethane.

Oxidation Reactions: Although less common, this compound can be oxidized under specific conditions to form higher oxidation state compounds

Aplicaciones Científicas De Investigación

Chemical Applications

DBDCM is primarily utilized as a reagent in organic synthesis. Its unique halogenation properties make it valuable for producing other halogenated compounds. The compound is often involved in:

- Synthesis of Trihalomethanes : DBDCM serves as a precursor for the synthesis of various trihalomethanes, which are significant in both laboratory and industrial settings.

- Reactions with Alkenes : It participates in radical reactions with alkenes, leading to the formation of complex organic molecules.

Table 1: Comparison of Halomethanes

| Compound | Chemical Formula | Applications |

|---|---|---|

| Dibromodichloromethane | CBr₂Cl₂ | Organic synthesis, flame retardants |

| Bromodichloromethane | CHBrCl₂ | Water treatment, chemical synthesis |

| Dibromochloromethane | CHBr₂Cl | Laboratory research, disinfection |

Biological Research

In biological studies, DBDCM is used to investigate the effects of halomethanes on living organisms. Key applications include:

- Toxicological Studies : DBDCM's potential toxic effects are explored in various biological systems, particularly regarding its impact on liver and kidney functions in animal models.

- Disinfection Byproducts (DBPs) : DBDCM is a notable DBP formed during chlorination processes in water treatment, raising concerns about its mutagenicity and carcinogenicity.

Case Study: Disinfection Byproducts in Swimming Pools

A study conducted in Barcelona identified DBDCM among other DBPs in chlorinated swimming pool water. The research employed gas chromatography/mass spectrometry (GC/MS) to analyze the presence and concentration of DBDCM and its mutagenic effects on aquatic life .

Medical Applications

DBDCM's role in medicine is primarily focused on understanding its toxicological effects and potential therapeutic uses:

- Pharmaceutical Development : Research into DBDCM aims to explore its biochemical interactions that may lead to new drug formulations.

- Toxicology Assessments : Evaluations of exposure risks associated with DBDCM have been critical for establishing safety guidelines for human health.

Industrial Applications

In industrial settings, DBDCM is utilized for:

- Flame Retardants : It serves as an intermediate in the production of flame retardant materials.

- Chemical Synthesis : The compound is involved in synthesizing various chemicals used across different industries.

Environmental Impact and Safety Concerns

DBDCM has been identified as a significant environmental contaminant due to its persistence and potential health risks. Its presence as a disinfection byproduct raises concerns about water quality and public health.

Table 2: Environmental Concentrations of DBDCM

| Study Location | Concentration (µg/L) | Year |

|---|---|---|

| Barcelona Swimming Pools | 0.5 - 1.2 | 2010 |

| Midland Area Soils | Detected | 2006 |

Mecanismo De Acción

The mechanism by which dibromodichloromethane exerts its effects involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme functions. Its molecular targets include various proteins and enzymes involved in metabolic pathways. The pathways affected by this compound exposure can lead to cellular toxicity and oxidative stress .

Comparación Con Compuestos Similares

Dibromodichloromethane is similar to other halomethanes such as bromodichloromethane and dibromochloromethane. it is unique due to its specific combination of bromine and chlorine atoms, which gives it distinct chemical properties. Similar compounds include:

Bromodichloromethane (CHBrCl₂): Known for its use as a flame retardant and intermediate in chemical synthesis.

Dibromochloromethane (CHBr₂Cl): Used in laboratory research and as a disinfection byproduct in water treatment .

Actividad Biológica

Dibromodichloromethane (DBDCM), also known as bromodichloromethane (BDCM), is a halomethane compound commonly found as a byproduct of water chlorination. Its biological activity has raised concerns due to potential health risks associated with exposure. This article examines the biological activity of DBDCM, including its pharmacokinetics, mutagenicity, and associated health effects, supported by data tables and research findings.

- Chemical Formula : CBr₂Cl₂

- Molecular Weight : 252.83 g/mol

- Structure : DBDCM consists of two bromine and two chlorine atoms attached to a methane backbone.

Sources of Exposure

DBDCM is primarily generated during the chlorination of drinking water and can enter the human body through:

- Ingestion : Drinking contaminated water.

- Dermal Absorption : Bathing or showering in chlorinated water.

- Inhalation : Breathing in vapors during water use activities.

Absorption and Distribution

A study highlighted that blood levels of BDCM increased significantly after exposure through bathing compared to ingestion. Specifically, blood concentrations peaked rapidly following both oral and dermal exposure, indicating efficient absorption through the skin:

- Oral Exposure : Mean dose = 146 ng/kg; peak blood concentration (Cmax) ranged from 0.4 to 4.1 ng/l.

- Dermal Exposure : Estimated mean dose = 155 ng/kg; peak blood concentrations ranged from 39 to 170 ng/l .

Metabolism

DBDCM undergoes metabolism primarily via cytochrome P450 enzymes, particularly CYP2E1. Genetic variations in these enzymes can affect individual susceptibility to DBDCM toxicity .

Excretion

The compound is excreted mainly through urine, where mutagenicity tests have shown increased levels post-exposure. Notably, urine mutagenicity peaked in a subset of subjects exposed dermally and orally, suggesting potential carcinogenic effects .

Mutagenicity Studies

Research indicates that DBDCM exhibits mutagenic properties, as evidenced by its ability to induce mutations in Salmonella strains during urine analysis post-exposure. This raises concerns regarding its potential carcinogenicity in humans .

Health Risks

The health risks associated with DBDCM exposure include:

Case Study 1: Drinking Water Contamination

A study conducted in a community with high levels of chlorination found elevated incidences of bladder cancer among residents. The researchers attributed this to the presence of DBDCM and other disinfection byproducts in drinking water .

Case Study 2: Occupational Exposure

Workers involved in the production of halogenated compounds exhibited higher rates of respiratory issues and skin irritations linked to DBDCM exposure. Monitoring revealed significant airborne concentrations during production processes .

Data Table: Summary of Biological Activity Findings

Propiedades

IUPAC Name |

dibromo(dichloro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CBr2Cl2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUREIPXVFKEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CBr2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024014 | |

| Record name | Dibromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-18-3 | |

| Record name | Dibromodichloromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibromodichloromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBROMODICHLOROMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6198 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibromodichloromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromodichloromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.938 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBROMODICHLOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0GOV5L37I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.